molecular formula C13H14N4 B2934247 N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE CAS No. 1340896-19-6

N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE

Cat. No.: B2934247
CAS No.: 1340896-19-6
M. Wt: 226.283
InChI Key: YTPQWVKYOGDMTB-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a cyclopenta[d]pyrimidine derivative featuring a pyridin-2-ylmethyl substituent at the 4-amine position. Cyclopenta[d]pyrimidines are bicyclic heterocycles with a fused cyclopentane and pyrimidine ring system. These compounds are of significant interest due to their structural similarity to bioactive purines and pyrimidines, enabling diverse pharmacological applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-2-7-14-10(4-1)8-15-13-11-5-3-6-12(11)16-9-17-13/h1-2,4,7,9H,3,5-6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQWVKYOGDMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE typically involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(PYRIDIN-2-YLMETHYL)-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-AMINE involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the cell cycle and the induction of programmed cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of cyclopenta[d]pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent(s) Key Features
Target Compound C₁₃H₁₅N₅ Pyridin-2-ylmethyl (4-amine) Nitrogen-rich substituent; potential for enhanced solubility and receptor binding
N-Cyclohexyl-4-methyl-cyclopenta[d]pyrimidin-2-amine C₁₄H₂₁N₃ Cyclohexyl, methyl (2-amine) Lipophilic substituents; may improve membrane permeability
2-Chloro-N-methyl-cyclopenta[d]pyrimidin-4-amine C₈H₁₁ClN₃ Chloro (2-position), methyl (4-amine) Electron-withdrawing chloro group; potential for altered reactivity
7-Thio derivatives (e.g., 4a–h) Varies Thio, alkyl (7-position) Antioxidant activity demonstrated in Fe²⁺-dependent oxidation models
4-Methyl-2-[(4-methylphenyl)sulfanyl]-... C₁₅H₁₆N₂S Methyl, sulfanyl (2- and 4-positions) Sulfur-containing; possible redox-modulating effects

Physicochemical Properties

  • Solubility : The pyridinylmethyl group may enhance aqueous solubility relative to cyclohexyl or purely alkyl substituents due to its polarizable nitrogen atom .

Biological Activity

N-(Pyridin-2-ylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Cyclopentane Ring : Utilizing cyclization reactions involving suitable precursors.
  • Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution on a suitable electrophile.

Biological Activity

The biological activity of this compound has been evaluated through various assays, with promising results indicating its potential as a therapeutic agent.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticonvulsant properties. For instance, compounds similar to this compound showed effectiveness in models of seizure induced by pentylenetetrazole, suggesting a mechanism involving GABAergic modulation or sodium channel inhibition .

Antidepressant and Anxiolytic Effects

Research indicates that related thioalkyl derivatives exhibit antidepressant and anxiolytic effects. For example, compounds structurally similar to this compound demonstrated significant anxiolytic activity in behavioral tests, outperforming traditional anxiolytics like diazepam .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyridine ring and the cyclopentane moiety significantly influence the biological activity of these compounds. Key findings include:

  • Substituents on Pyridine : Electron-donating groups enhance activity against central nervous system disorders.
  • Cyclopentane Modifications : Alterations in the cyclopentane structure can either increase or decrease binding affinity to target receptors.

Case Studies

  • Case Study 1 : A study evaluated the anticonvulsant properties of several pyridine derivatives where this compound was included. Results indicated a significant reduction in seizure frequency in animal models .
  • Case Study 2 : Another research focused on the anxiolytic effects of this compound compared to standard treatments. The findings suggested a comparable efficacy to diazepam but with a better side effect profile .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyridine and cyclopentane fusionAnticonvulsant, anxiolytic
6-amino-4-phenylnicotinic acid derivativesPyridine core with phenyl substituentStrong anxiolytic effects
1-cyclopentyl derivativesCyclopentane with sulfurModerate anticonvulsant properties

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